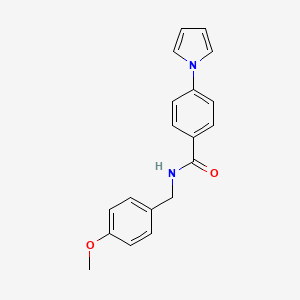![molecular formula C28H20O6 B11153099 8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11153099.png)
8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one is reacted with appropriate acylating agents in the presence of a base such as triethylamine in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, green solvents, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in bioimaging applications.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate signaling pathways, or interact with cellular receptors to exert its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Warfarin: An anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one is unique due to its complex structure, which allows for a diverse range of chemical modifications and biological activities. Its dual chromen-2-one moieties provide additional sites for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C28H20O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
8-methoxy-3-[2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-4-yl]chromen-2-one |
InChI |
InChI=1S/C28H20O6/c1-31-24-11-5-10-19-15-23(28(30)34-27(19)24)22-17-26(29)33-25-16-20(12-13-21(22)25)32-14-6-9-18-7-3-2-4-8-18/h2-13,15-17H,14H2,1H3/b9-6+ |
InChI Key |
YAOCHFKWOOLRKT-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC/C=C/C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-8-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one](/img/structure/B11153016.png)
![ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate](/img/structure/B11153018.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B11153026.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine](/img/structure/B11153046.png)
![6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153048.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11153055.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11153061.png)
![5-methoxy-N~2~-[2-(3-methoxyanilino)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11153075.png)
![3-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153083.png)
![1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11153092.png)

![N-(thiophen-2-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11153107.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B11153109.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153114.png)
